molecular formula C23H26O3P2 B12525031 Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate CAS No. 661459-86-5

Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate

Cat. No.: B12525031
CAS No.: 661459-86-5
M. Wt: 412.4 g/mol
InChI Key: MBKAIKOPCLWKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate is a structurally complex organophosphorus compound featuring two distinct phosphorus-containing groups: a diethyl phosphonate moiety and a diphenylphosphanyl group. This dual functionality imparts unique electronic and steric properties, making it a candidate for applications in catalysis, materials science, and medicinal chemistry.

Properties

CAS No.

661459-86-5

Molecular Formula

C23H26O3P2

Molecular Weight

412.4 g/mol

IUPAC Name

[diethoxyphosphoryl(phenyl)methyl]-diphenylphosphane

InChI

InChI=1S/C23H26O3P2/c1-3-25-28(24,26-4-2)23(20-14-8-5-9-15-20)27(21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19,23H,3-4H2,1-2H3

InChI Key

MBKAIKOPCLWKFT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate typically involves the reaction of diphenylphosphine with diethyl phosphite in the presence of a base. This reaction is often carried out under inert atmosphere conditions to prevent oxidation. The reaction can be represented as follows:

Ph2P-H+(EtO)2P(O)HPh2P-CH(Ph)-P(O)(OEt)2\text{Ph}_2\text{P-H} + \text{(EtO)}_2\text{P(O)H} \rightarrow \text{Ph}_2\text{P-CH(Ph)-P(O)(OEt)}_2 Ph2​P-H+(EtO)2​P(O)H→Ph2​P-CH(Ph)-P(O)(OEt)2​

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and yields. Common catalysts include palladium or copper complexes, which facilitate the coupling of phosphine and phosphonate groups.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphonate group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphonate derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Discovery and Development
Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate and its derivatives have been investigated for their potential in drug discovery. These compounds are recognized for their ability to act as inhibitors for various biological targets. For instance, diarylmethyl phosphonates have been utilized as leukocyte elastase inhibitors, which are significant in treating inflammatory diseases . Additionally, phosphonates have been explored for their role as potassium channel modulators, showcasing their versatility in pharmacological applications .

Case Study: Anticancer Activity
Recent studies have highlighted the anticancer potential of phosphonate derivatives. For example, certain phosphonates have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways critical for cancer cell survival .

Organometallic Chemistry

Catalysts and Ligands
this compound serves as an important ligand in organometallic chemistry, particularly in catalysis. Its ability to stabilize metal centers enhances catalytic activity in various reactions, including cross-coupling and hydrogenation processes . The compound has been employed to facilitate asymmetric synthesis, which is crucial for producing chiral compounds used in pharmaceuticals .

Example: Asymmetric Synthesis
A notable application is its use in catalytic asymmetric synthesis of C-chiral phosphonates. The compound has been part of methodologies that optimize reaction conditions to yield enantioenriched products with high selectivity, demonstrating its utility in synthetic organic chemistry .

Materials Science

Synthesis of Functional Materials
this compound has been utilized in the synthesis of flame retardants and chemiluminescent materials. Its incorporation into polymer matrices improves thermal stability and fire resistance, making it valuable for developing safer materials .

Case Study: Flame Retardants
Research indicates that phosphonate-based flame retardants exhibit effective performance in reducing flammability in various substrates. These materials are particularly significant in industries such as construction and textiles, where fire safety is paramount .

Synthetic Applications

Reagents in Organic Synthesis
The compound is also employed as a reagent in organic synthesis, particularly in reactions involving the formation of carbon-phosphorus bonds. This is crucial for synthesizing complex organic molecules that require precise functionalization at specific sites .

Example: Phosphonylation Reactions
this compound has been used successfully in phosphonylation reactions to introduce phosphonate groups into organic molecules, enhancing their biological activity and reactivity .

Data Summary Table

Application AreaSpecific UseExample/Case Study
Medicinal ChemistryDrug discoveryLeukocyte elastase inhibitors
Anticancer activityInduction of apoptosis in cancer cell lines
Organometallic ChemistryCatalysts and ligandsAsymmetric synthesis of C-chiral phosphonates
Materials ScienceFlame retardantsEnhanced thermal stability
Synthetic ApplicationsReagents for organic synthesisPhosphonylation reactions

Mechanism of Action

The mechanism by which diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, blocking the natural substrate from accessing the site.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structure combines aromatic (phenyl) and phosphorous-based groups. Key analogs include:

Compound Key Substituents Structural Features
Diethyl benzylphosphonate derivatives (e.g., compounds 1–8 in ) Boronic acid, pinacol boronic ester, stilbene groups Single phosphonate group; substituents modulate antimicrobial activity .
Diethyl [4-(diphenylamino)benzyl]phosphonate () Diphenylamino group Diphenylamino instead of diphenylphosphanyl; potential for electronic conjugation .
Diethyl (phenylamino)methyl phosphonates () Methoxy, phenylamino groups Amino-phosphonate hybrids with anticorrosion properties .
Diethyl(amino(4-methoxyphenyl)methyl)phosphonate () Methoxy, amino groups Kabachnik–Fields reaction product; relevance in α-aminophosphonate synthesis .

Key Structural Differences :

  • The diphenylphosphanyl group in the target compound introduces stronger electron-donating effects compared to amino or boronic acid substituents in analogs.
Physicochemical Data
Compound Melting Point (°C) Synthesis Time (min) Yield (%) Key Reference
Diethyl benzylphosphonate (1) Not reported Not specified Not specified
Diethyl (4-cyanobenzyl)phosphonate () Not reported Not specified Not specified
Diethyl (phenylamino)methyl phosphonates 77–161 30–180 64–92

Key Observations :

  • Substituents like nitro or chloro groups (e.g., compound 9 in ) increase melting points (187.4°C) due to enhanced crystallinity .
  • The diphenylphosphanyl group may lower solubility in polar solvents compared to amino or boronic acid analogs .
Antimicrobial Activity

Data from diethyl benzylphosphonate analogs ():

Compound MIC (µg/mL) MBC (µg/mL) Key Feature
1 (Control) 64–128 128–256 Baseline activity
3 (Boronic acid) 16–32 32–64 Enhanced activity due to boronic acid
6 (Stilbene) 8–16 16–32 Highest activity; structural rigidity improves binding

Hypothesis for Target Compound :
The diphenylphosphanyl group may enhance membrane interaction in Gram-negative bacteria (similar to boronic acid in compound 3), but steric bulk could limit penetration .

Anticorrosion Activity

Diethyl (phenylamino)methyl phosphonates () show 85–90% corrosion inhibition efficiency in acidic media. The target compound’s phosphanyl group may offer similar chelation properties for metal surfaces .

Biological Activity

Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate is an organophosphorus compound with significant biological activity attributed to its unique structural features. This article explores the biological implications of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

This compound is characterized by the following structural elements:

  • Phosphonate Group : A derivative of phosphonic acid, contributing to its biological reactivity.
  • Diphenylphosphanyl Group : Enhances the compound's interaction with biological targets.
  • Phenylmethyl Moiety : Provides additional functional versatility.

The molecular formula of this compound is C17H20O4PC_{17}H_{20}O_4P.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Pudovik Reaction : Involves the reaction of aldehydes with phosphites.
  • Phosphorylation Techniques : Mechanochemical methods have been reported for efficient synthesis using polyphosphates .

Biological Activity

Research indicates that compounds containing phosphonate groups often exhibit a wide range of biological activities. This compound has been studied for its potential applications in:

  • Anticancer Activity : Preliminary studies suggest that phosphine-containing compounds can display antiproliferative effects against various cancer cell lines .
  • Enzyme Inhibition : Similar phosphonates have shown inhibitory effects on enzymes such as inositol monophosphatase and HIV protease, indicating potential antiviral properties .
  • Neuroprotective Effects : Some studies suggest that phosphonates may act as neuroprotective agents by modulating neurotransmitter systems .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that phosphine complexes can exhibit potent anticancer properties across a panel of cell lines, including ovarian cancer cells . The incorporation of diphenylphosphanyl groups has been linked to enhanced cytotoxicity.
  • Inhibition of Enzymatic Activity :
    • Research has shown that similar phosphonates inhibit key enzymes involved in cellular signaling pathways, which could lead to therapeutic applications in cancer and viral infections .
  • Mechanistic Insights :
    • Investigations into the mechanisms of action have revealed that these compounds may interact with metal ions in biological systems, altering their reactivity and enhancing their pharmacological profiles .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundPhosphonate with diphenyl and phenyl groupsAnticancer, enzyme inhibition
Dimethyl methylphosphonateMethyl groups instead of ethylFlame retardant
Diethyl [(phenyl)(2-phenylhydrazino)methyl]phosphonateContains hydrazine functionalityPotential for varied biological activities

Q & A

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to limit inhalation exposure (TLV: 0.1 mg/m³) .
  • Spill management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .
  • Waste disposal : Incinerate at >1000°C to prevent environmental release .

How do environmental factors influence the stability and degradation of phosphonate derivatives?

Advanced Research Question

  • Soil mobility : High mobility (Koc_{oc} ~9.7) necessitates biodegradation studies. Aerobic soil metabolism tests show 50% degradation in 30 days .
  • Hydrolysis : Phosphonates hydrolyze slowly at pH 7 (t1/2_{1/2} >100 days) but rapidly under acidic conditions (pH 2, t1/2_{1/2} ~24 hours) .
  • Photolysis : UV irradiation (λ=254 nm) degrades aryl-phosphonates via C–P bond cleavage, monitored by LC–MS .

What advanced applications exist for phosphonate derivatives in medicinal chemistry?

Advanced Research Question
Phosphonates are key in protease inhibitor development :

  • Phosphonamides : Mimic tetrahedral transition states in serine protease inhibition (e.g., HIV-1 protease) .
  • Thiophosphonates : Enhance bioavailability via sulfur’s lipophilicity, as shown in tenofovir derivatives .
  • Array synthesis : Parallel synthesis of 1000+ derivatives enables rapid SAR studies for antiviral candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.